Octan-1-amine;phosphoric acid
CAS No.: 51040-17-6
Cat. No.: VC19641001
Molecular Formula: C24H60N3O4P
Molecular Weight: 485.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51040-17-6 |
---|---|
Molecular Formula | C24H60N3O4P |
Molecular Weight | 485.7 g/mol |
IUPAC Name | octan-1-amine;phosphoric acid |
Standard InChI | InChI=1S/3C8H19N.H3O4P/c3*1-2-3-4-5-6-7-8-9;1-5(2,3)4/h3*2-9H2,1H3;(H3,1,2,3,4) |
Standard InChI Key | HYUKCDOZFAOJCF-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCN.CCCCCCCCN.CCCCCCCCN.OP(=O)(O)O |
Introduction
Chemical Structure and Composition
Octan-1-amine;phosphoric acid is a stoichiometric salt with a 3:1 molar ratio of octan-1-amine to phosphoric acid. The octan-1-amine component () features an eight-carbon alkyl chain terminated by an amine group, while phosphoric acid () contributes three acidic protons. The interaction between the lone pair of electrons on the amine nitrogen and the acidic protons of phosphoric acid results in a stable ionic structure .
Table 1: Key Molecular Properties
Property | Value |
---|---|
CAS No. | 51040-17-6 |
Molecular Formula | |
Molecular Weight | 485.7 g/mol |
IUPAC Name | Octan-1-amine;phosphoric acid |
InChI Key | HYUKCDOZFAOJCF-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCN.CCCCCCCCN.CCCCCCCCN.OP(=O)(O)O |
The compound’s amphiphilic nature, derived from the hydrophobic alkyl chain and hydrophilic phosphate group, underpins its utility in emulsion stabilization and surface modification.
Synthesis and Reaction Optimization
Synthetic Pathway
The synthesis involves a direct acid-base reaction between octan-1-amine and phosphoric acid. In a typical procedure, octan-1-amine (CAS 111-86-4) is gradually added to phosphoric acid under controlled conditions to prevent exothermic overheating. The reaction proceeds as follows:
Stoichiometric precision ensures complete neutralization, yielding a high-purity product .
Reaction Conditions
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Solvent: Reactions are often conducted in polar aprotic solvents like tetrahydrofuran (THF) to enhance miscibility .
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Temperature: Maintained between 50–80°C to optimize reaction kinetics without degrading reactants.
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Purification: Post-synthesis, the product is isolated via ether extraction and dried over anhydrous sodium sulfate .
Table 2: Synthesis Parameters
Parameter | Optimal Condition |
---|---|
Molar Ratio (Amine:Acid) | 3:1 |
Solvent | Tetrahydrofuran (THF) |
Temperature | 50–80°C |
Yield | ~85% (reported) |
Industrial and Pharmaceutical Applications
Corrosion Inhibition
Phosphoric acid derivatives are renowned for their corrosion-inhibiting properties. In metalworking fluids, octan-1-amine;phosphoric acid prevents aluminum oxidation by forming a protective phosphate layer on metal surfaces. Studies show that analogous phosphonic acids reduce corrosion rates by 60–70% in aluminum alloys .
Pharmaceutical Formulations
The compound’s surfactant properties make it suitable for drug delivery systems. It enhances the solubility of hydrophobic active pharmaceutical ingredients (APIs) in aqueous media, facilitating improved bioavailability.
Analytical Chemistry
In high-performance liquid chromatography (HPLC), octan-1-amine;phosphoric acid is employed as a mobile phase additive. A method using a Newcrom R1 column with acetonitrile-water-phosphoric acid (85:15:0.1 v/v) achieves baseline separation of amine derivatives, demonstrating its utility in pharmacokinetic studies .
Analytical Characterization
Spectroscopic Methods
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Infrared (IR) Spectroscopy: Peaks at 1174 cm (P=O stretch) and 929 cm (P-O-C bend) confirm phosphate-amine interactions .
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Nuclear Magnetic Resonance (NMR): -NMR spectra show signals at δ 1.28 ppm (alkyl chain protons) and δ 2.56 ppm (protons adjacent to phosphorus) .
Chromatographic Analysis
Table 3: HPLC Conditions for 1-Octanamine;phosphoric Acid
Parameter | Specification |
---|---|
Column | Newcrom R1 (4.6 × 150 mm, 5 µm) |
Mobile Phase | Acetonitrile:Water:Phosphoric Acid (85:15:0.1) |
Flow Rate | 1.0 mL/min |
Detection | UV at 210 nm |
Retention Time | 6.2 min |
This method is scalable for preparative isolation of impurities, underscoring its versatility .
Physicochemical Properties
Solubility and LogP
The compound exhibits limited water solubility due to its long alkyl chains (logP = 2.90) . It is soluble in organic solvents like dichloromethane and THF, making it suitable for non-aqueous formulations.
Thermal Stability
Differential scanning calorimetry (DSC) reveals a decomposition onset at 165°C, indicating moderate thermal stability suitable for industrial processes.
Future Directions and Research Gaps
While current applications focus on corrosion inhibition and pharmaceuticals, emerging research may explore its use in nanotechnology for nanoparticle stabilization. Further studies are needed to elucidate its environmental impact and biodegradability.
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